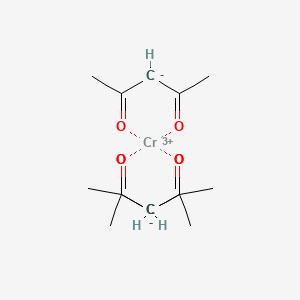

Chromium(3+) acetylacetonate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

chromium(3+);pentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H7O2.Cr/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJCSPGGZSWVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Cr+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21CrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17272-66-1 (Parent) | |

| Record name | Chromic acetylacetonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

349.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21679-31-2 | |

| Record name | Tris(acetylacetonato)chromium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21679-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromic acetylacetonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Chromium(3+) acetylacetonate synthesis from chromium chloride

An In-Depth Technical Guide to the Synthesis of Chromium(III) Acetylacetonate from Chromium(III) Chloride

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the synthesis of tris(acetylacetonato)chromium(III), or Cr(acac)₃, a paramount coordination complex with significant applications in catalysis, materials science, and as a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the causal chemical principles that ensure a successful and reproducible synthesis.

Foundational Principles: The Coordination Chemistry of Cr(acac)₃

The synthesis of Cr(acac)₃ from chromium(III) chloride is a classic ligand exchange reaction. The central chromium(III) ion, a d³ metal, readily forms stable octahedral complexes.[3] The ligand, acetylacetone (Hacac or 2,4-pentanedione), is a β-diketone that exhibits keto-enol tautomerism. The hydrogen on the α-carbon is acidic and can be removed by a base to form the acetylacetonate anion (acac⁻).[4][5]

This anion acts as a bidentate, chelating ligand, binding to the chromium(III) center through its two oxygen atoms to form a stable six-membered ring.[4][5] Three acac⁻ ligands are required to satisfy the coordination sphere of the Cr³⁺ ion, resulting in the neutral, highly stable, and characteristically purple Cr(acac)₃ complex.[5]

The Critical Role of Urea: A Self-Regulating pH System

Direct addition of a strong base like sodium hydroxide would cause the immediate precipitation of insoluble chromium(III) hydroxide (Cr(OH)₃), preventing the desired complexation. The elegance of this synthesis lies in the use of urea ((NH₂)₂C=O) as a base precursor.[3] Upon gentle heating in an aqueous solution, urea slowly hydrolyzes to produce ammonia (NH₃) and carbon dioxide.[4][5]

Equation 1: Hydrolysis of Urea (NH₂)₂C=O + H₂O → 2NH₃ + CO₂

The ammonia generated in-situ then acts as a weak base, establishing an equilibrium in water to produce hydroxide ions (OH⁻).[4][5][6]

Equation 2: Ammonia-Water Equilibrium NH₃ + H₂O ⇌ NH₄⁺ + OH⁻

This slow, controlled release of a base ensures that the pH of the reaction mixture rises gradually. This is sufficient to deprotonate the acetylacetone, forming the nucleophilic acac⁻ ligand, without raising the hydroxide concentration to a level that would precipitate Cr(OH)₃. This self-validating system is a cornerstone of the protocol's trustworthiness.

Experimental Protocol: Synthesis of Tris(acetylacetonato)chromium(III)

This protocol is adapted from established microscale and macroscale inorganic chemistry procedures.[4][5][7]

Reagent and Equipment Profile

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Purpose |

| Chromium(III) Chloride Hexahydrate | CrCl₃·6H₂O | 266.45 | 1.30 g | 4.88 | Cr³⁺ Source |

| Urea | (NH₂)₂C=O | 60.06 | 5.00 g | 83.25 | Base Precursor |

| Acetylacetone (Hacac) | C₅H₈O₂ | 100.12 | 4.0 mL | ~38.4 | Ligand Source |

| Distilled Water | H₂O | 18.02 | 20 mL | - | Solvent |

| Equipment | |||||

| 100 mL Erlenmeyer Flask | Reaction Vessel | ||||

| Magnetic Stirring Hotplate & Stir Bar | Agitation/Heating | ||||

| Watch Glass | Cover/Reflux | ||||

| Graduated Cylinders | Liquid Measurement | ||||

| Büchner Funnel & Filter Flask | Product Isolation |

Step-by-Step Methodology

-

Preparation of the Chromium Solution: In a 100 mL Erlenmeyer flask, dissolve 1.30 g of chromium(III) chloride hexahydrate in 20 mL of distilled water. The solution should be a deep green color.[4]

-

Addition of Reagents: To the stirred chromium solution, add 5.00 g of urea. Once the urea has dissolved, add 4.0 mL of acetylacetone using a graduated cylinder or pipette. This should be performed in a chemical fume hood as acetylacetone is a flammable liquid and mild irritant.[4][8] An excess of acetylacetone is used to ensure the reaction goes to completion by favoring product formation according to Le Châtelier's principle.[4][5]

-

Reaction Under Thermal Conditions: Cover the flask with a watch glass to minimize evaporation and place it on a magnetic stirring hotplate. Heat the mixture to approximately 80-90°C (a boiling water bath can also be used).[3] Stir the solution continuously for 1 to 1.5 hours.[4][7]

-

Observation and Product Formation: As the reaction progresses and the urea hydrolyzes, the solution will darken. Deep maroon, plate-like crystals of Cr(acac)₃ will begin to form, often as a crust at the surface of the mixture.[4][7]

-

Isolation of the Crystalline Product: After the heating period, remove the flask from the heat and allow it to cool to room temperature. Further cooling in an ice bath can maximize crystal precipitation.

-

Filtration and Washing: Collect the crystalline product by suction filtration using a Büchner funnel. Wash the crystals sparingly with two small portions (5-10 mL) of cold distilled water to remove soluble byproducts like ammonium chloride.

-

Drying: Allow the product to air-dry on the filter paper or in a desiccator. The final product is an air-stable, dark purple/maroon crystalline solid.[2] Determine the final mass and calculate the percentage yield.

Synthesis Workflow Diagram

The overall experimental process can be visualized as follows:

Caption: Experimental workflow for the synthesis of Cr(acac)₃.

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following are standard and effective characterization techniques for Cr(acac)₃.

Melting Point

Cr(acac)₃ has a reported melting point of approximately 210-216°C.[2] A sharp melting point within this range is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the acetylacetonate ligand to the chromium center. The spectrum of the free ligand (Hacac) shows a strong, broad absorption for the C=O stretch around 1700-1725 cm⁻¹ and enolic C=O absorption near 1625 cm⁻¹. Upon coordination to Cr(III), the π-electron density in the chelate ring becomes delocalized. This results in the disappearance of the typical ketone C=O band and the appearance of new, strong bands characteristic of the coordinated ligand. Key absorptions for Cr(acac)₃ include:

-

~1575 cm⁻¹: Attributed to a combination of C=C and C=O stretching modes.[9]

-

~1525 cm⁻¹: Assigned to asymmetric C-C-C stretching within the chelate ring.[9]

-

Metal-Oxygen Bands: Vibrations corresponding to the Cr-O bond appear in the far-IR region, typically between 400-700 cm⁻¹.[10]

UV-Visible Spectroscopy

The deep purple color of Cr(acac)₃ is due to electronic d-d transitions of the Cr³⁺ ion in an octahedral ligand field.[1][11] In solution (e.g., chloroform or ethanol), the UV-Vis spectrum typically displays two main absorption bands:

-

A prominent band around 560 nm (~17,800 cm⁻¹), which corresponds to the spin-allowed ⁴A₂g → ⁴T₂g transition.[12]

-

A weaker shoulder or band at higher energy, around 330-340 nm, which is often a mix of d-d transitions and charge-transfer bands.[13]

The presence and position of these bands are definitive spectroscopic signatures of the octahedral Cr(III) center in this ligand environment.

Caption: Logical flow for the characterization and validation of Cr(acac)₃.

Safety and Handling

Adherence to rigorous safety protocols is non-negotiable.

-

Chromium(III) Chloride (CrCl₃·6H₂O): Harmful if swallowed and may cause skin sensitization or an allergic reaction.[14][15][16] Avoid creating dust. Wear gloves and eye protection.[17]

-

Acetylacetone (Hacac): Flammable liquid and vapor.[18][19] It is harmful if swallowed and toxic if inhaled or in contact with skin.[18][19] All handling of acetylacetone must be conducted in a well-ventilated chemical fume hood.[4] Keep away from heat, sparks, and open flames.[8]

-

General Precautions: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., butyl rubber), should be worn at all times. Ensure eyewash stations and safety showers are accessible.[8]

Conclusion

The synthesis of chromium(III) acetylacetonate from chromium(III) chloride and acetylacetone, facilitated by the in-situ generation of a base from urea, is a robust and reliable method for producing this versatile coordination complex. The procedure's success hinges on a clear understanding of the underlying chemical principles, particularly the controlled pH adjustment that prevents the formation of unwanted side products. By following the detailed protocol and utilizing the prescribed characterization techniques, researchers can confidently synthesize and validate high-purity Cr(acac)₃ for a multitude of advanced applications.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Chromium(III) chloride hexahydrate. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetylacetone. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetylacetone ≥98 %, for synthesis. Retrieved from [Link]

- Szafran, Z., Pike, R. M., & Singh, M. M. (n.d.). Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III).

- Shimanovskaya, V. V., et al. (n.d.). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)

-

Wikipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from [Link]

-

Studylib. (n.d.). Synthesis of Chromium Acetylacetonate: A Lab Experiment. Retrieved from [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2024). SAFETY DATA SHEET - Acetylacetone. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. (2024). Acetylacetone - Safety Data Sheet. Retrieved from [Link]

-

Grokipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from [Link]

-

Transtutors. (2022). Synthesis of Tris (acetylacetonato) Chromium(III) Complex. Retrieved from [Link]

- George, W. O. (1971). The infrared spectra of chromium (III) acetylacetonate and chromium (III) malondialdehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 27(A), 265-269.

-

Wiley. (n.d.). Chromium(III) acetylacetonate - SpectraBase. Retrieved from [Link]

-

YouTube. (2021). Synthesis of Chromium(III) acetylacetonate. Retrieved from [Link]

-

IISTE.org. (n.d.). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. Retrieved from [Link]

-

Chegg. (2020). Question: Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim. Retrieved from [Link]

-

ResearchGate. (2025). Self-propagating synthesis of chromium acetylacetonate. Retrieved from [Link]

-

Reddit. (2023). Cr(acac)3 UV-VIS spectrum d-d band. Retrieved from [Link]

-

Scribd. (n.d.). MN (Acac) 3 Uv PDF. Retrieved from [Link]

- DSpace. (n.d.). Synthesis, Spectroscopy and Catalysis of [Cr(acac)

-

JEOL Ltd. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis spectra of Cr(III) (spectrum 1) and 3,4DHBA (spectrum 2). Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. Retrieved from [Link]

-

ResearchGate. (2025). Chromium(III) Acetylacetonate. Retrieved from [Link]

-

Chegg. (2023). Solved Question 1: The synthesis of Cr(acac)3 uses urea to. Retrieved from [Link]

-

Chegg. (2020). Solved What is the purpose of the urea in the synthesis of. Retrieved from [Link]

-

Scribd. (n.d.). [Cr(acac)3]. Retrieved from [Link]

Sources

- 1. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. iiste.org [iiste.org]

- 4. researchgate.net [researchgate.net]

- 5. studylib.net [studylib.net]

- 6. Solved Question 1: The synthesis of Cr(acac)3 uses urea to | Chegg.com [chegg.com]

- 7. (Solved) - Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim :... (1 Answer) | Transtutors [transtutors.com]

- 8. geneseo.edu [geneseo.edu]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. researchgate.net [researchgate.net]

- 11. Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. scribd.com [scribd.com]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. geneseo.edu [geneseo.edu]

- 18. carlroth.com [carlroth.com]

- 19. pentachemicals.eu [pentachemicals.eu]

Solubility of Cr(acac)₃ in organic solvents

An In-depth Technical Guide to the Solubility of Chromium(III) Acetylacetonate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

Chromium(III) acetylacetonate, [Cr(acac)₃], is an air-stable, crystalline coordination complex with the formula Cr(C₅H₇O₂)₃.[1] Its unique properties, including its paramagnetism and thermal stability, have made it an indispensable compound in diverse fields ranging from analytical chemistry to materials science.[1][2] A critical, yet often nuanced, parameter governing its utility is its solubility in organic solvents. This guide provides an in-depth exploration of the principles, quantitative data, and experimental methodologies related to the solubility of Cr(acac)₃. We will delve into the theoretical underpinnings of its dissolution, present a consolidated view of its solubility across a spectrum of organic media, and discuss the practical implications for researchers in catalysis, drug development, and advanced materials.

Molecular Structure and its Influence on Solubility

To comprehend the solubility profile of Cr(acac)₃, one must first appreciate its molecular architecture. The central chromium(III) ion is octahedrally coordinated by three bidentate acetylacetonate (acac) ligands.[2] Each acac ligand binds to the chromium ion through two oxygen atoms, forming a stable six-membered chelate ring.

This coordination neutralizes the +3 charge of the chromium ion, and the methyl groups on the exterior of the ligands create a nonpolar, hydrocarbon-like surface. This molecular structure is the primary determinant of its solubility characteristics. The complex has an idealized D₃ symmetry, meaning it is non-chiral overall, but can be resolved into individual enantiomers.[1] The overall structure is compact and lacks significant charge separation, making it fundamentally hydrophobic and more amenable to dissolution in nonpolar organic solvents than in polar media like water.[1][3]

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a solute in a solvent is governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to be spontaneous, ΔG must be negative.

-

Enthalpy of Dissolution (ΔH): This term represents the energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For Cr(acac)₃, the crystal lattice energy must be overcome. In nonpolar solvents, the interactions are primarily weak van der Waals forces. The dissolution process is often endothermic (ΔH > 0), as the energy required to break the crystal lattice is not fully compensated by the formation of new solute-solvent interactions.[4]

-

Entropy of Dissolution (ΔS): This term reflects the change in disorder. The dissolution of a crystalline solid into a liquid phase typically results in a significant increase in entropy (ΔS > 0), which is a major driving force for the solubility of Cr(acac)₃ in many organic solvents.[4]

Interestingly, studies on the dissolution of Cr(acac)₃ in mixed water-alcohol solvents show a complex thermodynamic behavior. In water-rich mixtures, the dissolution can be exothermic (ΔH < 0), while it becomes endothermic (ΔH > 0) in alcohol-rich mixtures, highlighting the intricate interplay of solvent-solvent and solute-solvent interactions.[4]

Quantitative Solubility Data for Cr(acac)₃

The solubility of Cr(acac)₃ has been reported across a range of solvents. The following table summarizes available quantitative and qualitative data, providing a comparative overview for solvent selection in experimental design.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Reference |

| Benzene | C₆H₆ | Aromatic | 30.85 g / 100 g | 20 | [5] |

| Toluene | C₇H₈ | Aromatic | Good | Ambient | [2][6] |

| Chloroform | CHCl₃ | Halogenated | Good | Ambient | [2] |

| Heptane | C₇H₁₆ | Aliphatic | Soluble | 20-40 | [6] |

| Methanol | CH₃OH | Protic Polar | Soluble | Ambient | [7] |

| Ethanol | C₂H₅OH | Protic Polar | 2.20 g / 100 g | 20 | [5] |

| Isopropanol | C₃H₈O | Protic Polar | Soluble | 10-60 | [4] |

| Acetone | C₃H₆O | Aprotic Polar | Soluble | Ambient | [7] |

| Acetonitrile | C₂H₃N | Aprotic Polar | Soluble | Ambient | [7] |

| Dimethylformamide (DMF) | C₃H₇NO | Aprotic Polar | Soluble | Ambient | [8] |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic Polar | Soluble | Ambient | [8] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic Polar | Soluble | Ambient | [7] |

| Water | H₂O | Protic Polar | 1.1 g / 100 mL (11 g/L) | 20 | [5][6] |

| Petroleum Ether | Mixture | Nonpolar | Insoluble | 20 | [5] |

Note: "Good" or "Soluble" indicates qualitative information where precise quantitative data was not available in the cited sources.

Key Factors Influencing Solubility

The selection of an appropriate solvent system requires understanding the variables that control the dissolution of Cr(acac)₃.

Solvent Properties

The principle of "like dissolves like" is paramount. As a largely nonpolar molecule, Cr(acac)₃ exhibits the highest solubility in nonpolar aromatic solvents like benzene and toluene.[2][5][6] Its solubility in polar solvents like alcohols and acetonitrile, while present, is more limited. The ability of the oxygen atoms in the acac ligands to act as hydrogen bond acceptors can facilitate some interaction with protic solvents.[9]

Temperature

For most systems where dissolution is endothermic, solubility increases with temperature according to the van't Hoff equation. This is observed for Cr(acac)₃ in isopropanol and water-ethanol mixtures with higher ethanol concentrations.[4] This relationship allows for techniques like recrystallization to be used for purification, where a saturated solution at a high temperature is cooled to precipitate the purified compound.[6]

Ligand Modification: A Strategy for Enhanced Solubility

For advanced applications like non-aqueous redox flow batteries, achieving very high concentrations is critical. A key strategy for dramatically enhancing solubility is the chemical modification of the acac ligand. Research has shown that adding functional groups, such as esters, to the ligand backbone can increase solubility in polar aprotic solvents like acetonitrile by several orders of magnitude, reaching concentrations as high as 1.8 M for certain derivatives.[10][11]

The following diagram illustrates the key relationships governing the solubility of Cr(acac)₃.

Caption: Experimental workflow for solubility determination.

Applications Driven by Solubility Characteristics

The utility of Cr(acac)₃ is directly tied to its ability to be dissolved in specific media, enabling its participation in homogeneous systems.

-

NMR Spectroscopy: In quantitative ¹³C NMR, long relaxation times for quaternary carbons can lead to poor signal intensity. Cr(acac)₃'s paramagnetism and, critically, its solubility in nonpolar deuterated solvents (like CDCl₃), make it an effective spin relaxation agent, shortening relaxation times and allowing for more rapid and accurate data acquisition. [1][6]* Catalysis: As a catalyst precursor for polymerization and selective oxidation reactions, its solubility in organic reaction media is essential for creating a homogeneous catalytic environment, which improves reaction rates and selectivity. [12][13]* Materials Science: In Chemical Vapor Deposition (CVD) and sol-gel processes, Cr(acac)₃ is used as a molecular precursor to create chromium oxide (Cr₂O₃) thin films and nanoparticles. Its solubility allows it to be dissolved in a suitable solvent for aerosol delivery or solution-based gel formation prior to thermal decomposition.

-

Advanced Energy Storage: Cr(acac)₃ and its derivatives are promising active species for non-aqueous redox flow batteries. [2]High solubility in electrolytes, typically based on acetonitrile, is the most critical factor for achieving high energy density. [10][11][12]

Conclusion

The solubility of Chromium(III) acetylacetonate is a complex function of its nonpolar molecular structure, the properties of the organic solvent, and external conditions such as temperature. While it is most soluble in nonpolar aromatic and halogenated solvents, it exhibits sufficient solubility in a wide range of organic media to be useful for numerous applications. For researchers and developers, a thorough understanding of these solubility principles is not merely academic; it is a prerequisite for designing robust experimental protocols, optimizing reaction conditions, and innovating in fields from catalysis to energy storage. Future work in this area will likely focus on the rational design of modified acetylacetonate ligands to achieve tailored solubility profiles for next-generation technologies.

References

-

Wikipedia. Chromium(III) acetylacetonate. [Link]

-

Grokipedia. Chromium(III) acetylacetonate. [Link]

-

ResearchGate. Solubility of Acetylacetonates of Chromium and Iron in Mixed Organic Solvents. [Link]

-

ResearchGate. Solubility of chromium(III) tris-acetylacetonate [Cr(C5H7O2)3] in different media. [Link]

-

American Elements. Chromium Acetylacetonate. [Link]

-

Journal of Materials Chemistry A. Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries. [Link]

-

IISTE.org. Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. [Link]

-

ResearchGate. Investigation of chromium(III) acetylacetonate as a calibration reference material for atomic absorption spectroscopy. [Link]

-

Wikipedia. Metal acetylacetonates. [Link]

-

Chula Digital Collections. UV solvent effect studies of some metal acetylacetonates. [Link]

-

DSpace. Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. [Link]

-

RSC Publishing. Materials Chemistry A. [Link]

-

ResearchGate. Synthesis of thin single-crystalline α-Cr-=SUB=-2-=/SUB=-O-=SUB=-3-=/SUB=- layers on sapphire substrates by ultrasonic-assisted chemical vapor deposition. [Link]

Sources

- 1. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Chromium(III) acetylacetonate, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 6. Chromium(III) acetylacetonate | 21679-31-2 [chemicalbook.com]

- 7. iiste.org [iiste.org]

- 8. researchgate.net [researchgate.net]

- 9. "UV solvent effect studies of some metal acetylacetonates" by Surin Monchan [digital.car.chula.ac.th]

- 10. Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. dspace.library.uu.nl [dspace.library.uu.nl]

Spectroscopic characterization of Chromium(3+) acetylacetonate

An In-depth Technical Guide to the Spectroscopic Characterization of Tris(acetylacetonato)chromium(III)

Prepared by: Gemini, Senior Application Scientist

Abstract

Tris(acetylacetonato)chromium(III), commonly denoted as Cr(acac)₃, is a coordination complex of significant interest in both academic research and industrial applications. Its robust stability, solubility in non-polar organic solvents, and unique paramagnetic nature make it a versatile compound.[1][2] This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize Cr(acac)₃, offering researchers and drug development professionals a detailed understanding of its electronic and molecular structure. We will delve into the theoretical underpinnings and practical application of electronic (UV-Vis), vibrational (FTIR), and nuclear magnetic resonance (NMR) spectroscopy, presenting field-proven protocols and data interpretation strategies to ensure a thorough and validated characterization.

Foundational Understanding: Synthesis and Structure

A complete characterization begins with a reliable synthesis. Cr(acac)₃ is an octahedral complex with D₃ symmetry, where a central Chromium(III) ion is coordinated to three bidentate acetylacetonate (acac⁻) ligands.[3] The synthesis is a classic inorganic preparation that demonstrates the principles of ligand substitution and pH control.

Synthesis Protocol: A Self-Validating Approach

The following protocol is widely adopted for its reliability and high yield of crystalline product. The causality behind each step is critical for success.

Objective: To synthesize crystalline tris(acetylacetonato)chromium(III) from chromium(III) chloride hexahydrate.

Reagents:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Urea (CO(NH₂)₂)

-

Acetylacetone (acacH, 2,4-pentanedione)

-

Distilled Water

Methodology:

-

Preparation of Aqueous Solution: Dissolve 2.6 g of CrCl₃·6H₂O in 40-50 mL of distilled water in a 250 mL Erlenmeyer flask. The solution will be a dark green color.

-

Addition of Reagents: To the chromium salt solution, add 10 g of urea and 8 mL of acetylacetone.[4][5]

-

Controlled pH Adjustment via Urea Hydrolysis: Cover the flask with a watch glass and heat the mixture on a hot plate to approximately 80-90°C for 1-2 hours.[5]

-

Expertise & Experience: Direct addition of a strong base like ammonia would cause the rapid precipitation of insoluble Cr(OH)₃. Urea is employed as a "base precursor." Upon gentle heating, it slowly hydrolyzes to produce ammonia (NH₃) and carbon dioxide (CO₂).[4] This gradual increase in pH deprotonates the acetylacetone (acacH) to its conjugate base, the acetylacetonate anion (acac⁻), which then readily coordinates with the Cr³⁺ ions without precipitating the hydroxide.

-

-

Crystallization: As the reaction proceeds, the solution color will change, and deep maroon or reddish-violet crystals of Cr(acac)₃ will begin to form.[5][6]

-

Isolation and Purification: After the heating period, cool the reaction mixture to room temperature, then further cool in an ice bath to maximize crystallization. Collect the product by suction filtration using a Büchner funnel.

-

Washing: Wash the crystals with several small portions of cold distilled water to remove unreacted urea and other water-soluble impurities.

-

Drying: Allow the product to air-dry completely. The final product is a fine, crystalline, reddish-violet solid, insoluble in water but soluble in solvents like toluene and chloroform.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Cr(acac)₃.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within the complex, providing direct insight into the effect of the acetylacetonate ligands on the d-orbitals of the Cr³⁺ ion.

Theoretical Grounding: Ligand Field Theory in Action

The Cr³⁺ ion has a d³ electronic configuration. In the octahedral field created by the six oxygen atoms from the three acac⁻ ligands, the five degenerate d-orbitals split into two sets: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g).[8][9] The energy separation between these levels is the ligand field splitting parameter, Δo (or 10Dq).[4]

For a d³ system, the three electrons occupy the lower t₂g orbitals with parallel spins, resulting in a quartet ground state with the term symbol ⁴A₂g.[10] Electronic transitions involve the promotion of an electron from the t₂g set to the empty e_g set. For Cr(acac)₃, two spin-allowed d-d transitions are typically observed in the visible region.[11]

-

⁴A₂g → ⁴T₂g (lowest energy transition)

-

⁴A₂g → ⁴T₁g

These d-d transitions are formally forbidden by the Laporte selection rule but are weakly allowed due to vibronic coupling, resulting in low molar absorptivities (ε).[12] At higher energies, in the UV region, intense bands appear which are attributed to ligand-to-metal charge transfer (LMCT) transitions.[13]

Electronic Energy Level Diagram

Caption: Simplified Orgel diagram for a d³ ion in an octahedral field.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a solvent in which Cr(acac)₃ is soluble and that is transparent in the region of interest (e.g., cyclohexane, acetonitrile).

-

Solution Preparation: Prepare a solution of Cr(acac)₃ with a concentration such that the absorbance maximum of the lowest energy d-d band is between 0.2 and 1.5 absorbance units.[4] A concentration of approximately 5 mM is a good starting point.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank and another with the sample solution.

-

Spectrum Acquisition: Scan from the near-IR to the UV region (e.g., 800 nm to 250 nm).

Data Interpretation

The resulting spectrum will show two broad, low-intensity peaks in the visible region and more intense absorptions in the UV region.

Table 1: Typical Electronic Transitions for Cr(acac)₃

| Transition Type | Assignment | λ_max (nm) | Wavenumber (cm⁻¹) | Molar Absorptivity, ε (M⁻¹cm⁻¹) | Reference |

| d-d | ⁴A₂g → ⁴T₂g | ~560 | ~17,800 | ~50 - 80 | [8][11][14] |

| d-d | ⁴A₂g → ⁴T₁g | ~415 | ~24,100 | ~150 - 250 | [8] |

| Charge Transfer | π → t₂g (LMCT) | ~335 | ~29,850 | > 10,000 |

Note: Exact positions and intensities can vary slightly with solvent.

The energy of the lowest transition corresponds directly to the ligand field splitting parameter: Δo = E(⁴A₂g → ⁴T₂g) . From the data above, Δo for Cr(acac)₃ is approximately 17,800 cm⁻¹.[11]

Vibrational Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for confirming the coordination of the acetylacetonate ligand and probing the nature of the metal-ligand bond. The spectrum is primarily characterized by the internal vibrations of the acac⁻ ligand.[15]

Theoretical Grounding: Vibrational Mode Analysis

When acetylacetone coordinates to a metal ion as a bidentate ligand, it forms a six-membered chelate ring. The π-electron density in this ring becomes delocalized, which significantly alters the vibrational frequencies compared to the free ligand. The most informative regions are:

-

1500-1600 cm⁻¹: This region contains strong bands arising from coupled C=O and C=C stretching vibrations. In free acetylacetone, the keto C=O stretch is near 1725 cm⁻¹, and the enol C=O stretch is near 1620 cm⁻¹. Upon coordination to Cr³⁺, these bands shift to lower frequencies, typically around 1575 cm⁻¹ and 1525 cm⁻¹, which is a definitive indicator of chelation.[2][5][16]

-

Below 700 cm⁻¹: This low-frequency region contains vibrations involving the metal-oxygen bonds (Cr-O), though assignments can be complex due to coupling with other ligand modes.[15]

Key Vibrational Modes Diagram

Caption: Mechanism of T₁ relaxation enhancement using Cr(acac)₃.

Experimental Protocol: Use in Quantitative ¹³C NMR

-

Prepare Analyte Solution: Prepare the NMR sample of your compound of interest in a suitable deuterated solvent as you normally would.

-

Add Cr(acac)₃: Add a small amount of solid Cr(acac)₃ to the NMR tube. A typical concentration is between 0.05 and 0.1 M, which corresponds to 3-4 mg per 0.5 mL of solvent. [1][17]The solution should take on a pale purple/violet color. [17]3. Acquire Spectrum: Set up a quantitative ¹³C NMR experiment (e.g., using an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect). The relaxation delay (d1) can now be significantly shortened (e.g., to 1-2 seconds) compared to the >100 seconds that might otherwise be required. [17]

Conclusion

The spectroscopic characterization of tris(acetylacetonato)chromium(III) is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle.

-

UV-Vis Spectroscopy reveals the d-orbital splitting (Δo) and confirms the d³ electronic configuration of the Cr³⁺ center within the ligand field.

-

FTIR Spectroscopy provides an unmistakable fingerprint of the coordinated acetylacetonate ligand, confirming the formation of the chelate ring through characteristic shifts in vibrational frequencies.

-

NMR Spectroscopy , while not ideal for direct structural elucidation of the complex itself, demonstrates the profound impact of its paramagnetism, which is expertly leveraged to enhance the efficiency of quantitative analysis for other compounds.

Together, these techniques provide a robust and self-validating framework for confirming the identity, purity, and electronic properties of Cr(acac)₃, equipping researchers with the foundational knowledge required for its effective application.

References

-

Wikipedia. Chromium(III) acetylacetonate. [Link]

-

Studylib.net. Cr(acac)3 & Co(acac)3 Synthesis & Characterization. [Link]

-

National Institutes of Health (NIH). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. [Link]

-

Semantic Scholar. TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. [Link]

-

Scribd. (CR (Acac) 3). [Link]

-

SpectraBase. Chromium(III) acetylacetonate. [Link]

-

ACS Publications. Calculated and Experimental Geometries and Infrared Spectra of Metal Tris-Acetylacetonates: Vibrational Spectroscopy as a Probe of Molecular Structure for Ionic Complexes. Part I. [Link]

-

ACS Publications. Relaxation Dynamics of Cr(acac)3 Probed by Ultrafast Infrared Spectroscopy. [Link]

-

ResearchGate. A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). [Link]

-

Scribd. Synthesis CrAcac3. [Link]

-

DSpace. Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. [Link]

-

Semantic Scholar. The infrared spectra of chromium (III) acetylacetonate and chromium (III) malondialdehyde. [Link]

-

JEOL Ltd. Comprehensive Analysis of Acetylacetonate Complexes. [Link]

-

Wikipedia. Metal acetylacetonates. [Link]

-

Oregon State University. CH362: Ligand Field Theory. [Link]

-

ResearchGate. 1 HNMR spectrum of Cr(acac)3. [Link]

-

ResearchGate. IR spectra of [Cr(III)( Cl Ar-azo-acac)3]. [Link]

-

Reddit. Cr(acac)3 UV-VIS spectrum d-d band. [Link]

-

Reddit. Electronic transitions for d3 complexes. [Link]

-

UMass NMR Labs. How to run quantitative 13C and 29Si NMR faster. [Link]

-

UMass Amherst. Experiment 5 Studying the Spectrochemical Series: Crystal Fields of Cr(III). [Link]

-

IISTE.org. Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. [Link]

-

Chemistry LibreTexts. 8.2: Types of Transition and Selection Rules for Transition Metal Complexes. [Link]

- University Course M

Sources

- 1. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. iiste.org [iiste.org]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CH362: Ligand Field Theory [sites.science.oregonstate.edu]

- 10. reddit.com [reddit.com]

- 11. reddit.com [reddit.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 15. pubs.acs.org [pubs.acs.org]

- 16. dspace.library.uu.nl [dspace.library.uu.nl]

- 17. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

Thermal stability and decomposition of Cr(acac)₃

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tris(acetylacetonato)chromium(III)

Abstract

Tris(acetylacetonato)chromium(III), commonly denoted as Cr(acac)₃, is a highly stable coordination complex with significant applications in catalysis, materials science, and spectroscopy.[1] Its utility as a precursor for the deposition of chromium-containing thin films and the synthesis of chromium oxide nanoparticles is critically dependent on its thermal behavior. This guide provides a comprehensive examination of the thermal stability and decomposition pathways of Cr(acac)₃. We will explore the mechanistic details of its decomposition under various atmospheric conditions, elucidate the analytical techniques employed for its characterization, and present validated experimental protocols for researchers in the field.

Introduction to Cr(acac)₃: Structure and Significance

Cr(acac)₃ is a coordination complex where a central chromium(III) ion is chelated by three bidentate acetylacetonate (acac) ligands.[1][2] The coordination of the six oxygen atoms from the three ligands results in a stable, pseudo-octahedral geometry with D₃ symmetry.[1][3] This structure imparts considerable thermal stability and solubility in nonpolar organic solvents, making it an ideal molecular precursor for processes like Chemical Vapor Deposition (CVD) and sol-gel synthesis. Understanding the precise temperatures and mechanisms of its decomposition is paramount for controlling the purity, stoichiometry, and morphology of the resulting materials.

The complex is a crystalline solid, appearing as a deep maroon or purple powder.[4] Its paramagnetism, arising from the d³ electronic configuration of Cr(III), also makes it useful as a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy to shorten signal acquisition times.[1][5]

Analytical Methodologies for Thermal Characterization

The study of the thermal decomposition of Cr(acac)₃ relies on a suite of analytical techniques that provide quantitative and qualitative data on mass loss, thermal events, and evolved products.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. For Cr(acac)₃, TGA is the primary tool for determining the onset of decomposition, identifying distinct decomposition stages, and quantifying the final residue. The choice of atmosphere—inert (N₂, Ar) versus oxidative (Air, O₂)—is a critical experimental parameter, as it fundamentally alters the decomposition pathway.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It identifies thermal events such as melting, crystallization, and decomposition by detecting endothermic (heat absorbing) or exothermic (heat releasing) processes. For Cr(acac)₃, DSC pinpoints the melting point and reveals the energetic nature of the decomposition steps.[7]

Coupled Techniques: TGA-MS and TGA-FTIR

To elucidate the decomposition mechanism, TGA is often coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR). The evolved gases from the TGA furnace are directly analyzed, allowing for the real-time identification of decomposition products. TGA-MS identifies fragments based on their mass-to-charge ratio (m/z), while TGA-FTIR identifies gaseous molecules by their characteristic infrared absorption bands.[8] These coupled techniques are indispensable for constructing a detailed chemical pathway of the ligand breakdown.

The Decomposition Profile of Cr(acac)₃

The thermal decomposition of Cr(acac)₃ is a multi-step process that is highly dependent on the surrounding atmosphere. The complex melts at approximately 210–216 °C before significant decomposition begins.[4]

Decomposition in an Inert Atmosphere (Pyrolysis)

Under an inert atmosphere such as nitrogen or argon, Cr(acac)₃ undergoes pyrolysis. The decomposition is characterized by the sequential loss and fragmentation of the acetylacetonate ligands.

-

Initial Stage: The decomposition typically begins at temperatures above 200°C. Studies on supported Cr(acac)₃ show that ligand removal can occur in distinct stages. For instance, when grafted onto a silica surface, a first weight loss is observed between 190-270°C, followed by a second loss between 300-330°C.[9]

-

Evolved Products: The primary gaseous products evolved during pyrolysis include intact acetylacetone (m/z 100), acetone, and various organic fragments.[8][10][11] Mass spectrometry studies often detect fragment ions such as [H₃CCOCH₂CO]⁺ (m/z 85) and [H₃CCO]⁺ (m/z 43), indicating the breakdown of the chelate ring.[10][11]

-

Final Residue: The final solid product in an inert atmosphere is typically chromium(III) oxide (Cr₂O₃), often with some carbonaceous residue depending on the final temperature and heating rate.

Decomposition in an Oxidative Atmosphere (Oxidative Decomposition)

In the presence of air or oxygen, the decomposition process involves both thermal breakdown and oxidation.

-

Enhanced Reactivity: The decomposition often occurs at lower temperatures compared to an inert atmosphere due to the exothermic oxidation of the organic ligands.

-

Evolved Products: The gaseous products are primarily the complete combustion products of the organic ligands, namely carbon dioxide (CO₂) and water (H₂O). Incomplete combustion may also produce carbon monoxide (CO).

-

Final Residue: The final residue is typically pure chromium(III) oxide (Cr₂O₃). The oxidative atmosphere ensures the complete removal of any carbonaceous intermediates. In some cases, particularly when supported on materials like MCM-41, Cr³⁺ can be oxidized to Cr⁶⁺ species, such as chromates or dichromates, which are anchored to the support surface.[3][9]

The logical workflow for investigating this decomposition is visualized below.

Mechanistic Insights

The decomposition of the acetylacetonate ligand is a complex process involving multiple bond-breaking and rearrangement steps. When Cr(acac)₃ is heated, the initial step is the homolytic cleavage of the Cr-O bond.

-

Initiation: The thermal energy supplied to the molecule leads to the weakening and eventual breaking of a chromium-oxygen bond, generating a ligand radical. Cr(acac)₃ → Cr(acac)₂ + •acac

-

Ligand Fragmentation: The detached •acac radical is unstable and rapidly fragments. This fragmentation is the source of the various gaseous products observed, such as acetone and CO₂.

-

Intramolecular Reactions: In some cases, ligand-to-metal charge transfer can precede decomposition, influencing the subsequent fragmentation pathways.[12]

-

Influence of Support: When Cr(acac)₃ is bound to a support like silica or alumina, surface hydroxyl groups can participate in the reaction.[9][10][13][14] A proton transfer from the surface to a ligand can facilitate the removal of an entire acetylacetone molecule (Hacac), leaving a surface-grafted ≡Si-O-Cr(acac)₂ species.[9][10] This interaction alters the decomposition temperature and mechanism compared to the bulk material.

The simplified decomposition pathway is illustrated in the diagram below.

Summary of Thermal Data

The following table summarizes key quantitative data for the thermal behavior of Cr(acac)₃ based on available literature.

| Property | Value | Atmosphere | Source(s) |

| Molecular Formula | C₁₅H₂₁CrO₆ | N/A | [15] |

| Molecular Weight | 349.32 g/mol | N/A | [15] |

| Melting Point | 210 - 216 °C | N/A | [4] |

| Boiling Point | 340 °C (lit.) | N/A | |

| Decomposition Onset | > 200 °C | Inert/Oxidative | [9] |

| Primary Residue | Cr₂O₃ | Inert/Oxidative | [9] |

Experimental Protocols

The following protocols provide a validated starting point for the thermal analysis of Cr(acac)₃.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Cr(acac)₃.[16]

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass using standard calibration weights and for temperature using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Accurately weigh 5–10 mg of Cr(acac)₃ powder into a clean, tared TGA crucible (e.g., alumina or platinum).[16] Distribute the sample evenly across the bottom of the crucible.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance mechanism.

-

Select the desired atmosphere (e.g., high-purity nitrogen or dry air) and set a flow rate of 50-100 mL/min.[17]

-

Purge the furnace for at least 15-20 minutes to ensure a stable atmospheric environment.

-

-

Measurement:

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to more clearly identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition and the temperature ranges for each distinct weight loss step.

-

Quantify the percentage mass loss for each step and the final residue percentage.

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and the thermal nature (endothermic/exothermic) of decomposition events.[6]

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.[6][17]

-

Sample Preparation:

-

Accurately weigh 2–5 mg of Cr(acac)₃ into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to prevent sample loss through sublimation before decomposition.[6]

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[6]

-

Set the desired atmosphere (typically nitrogen) with a flow rate of 20-50 mL/min.

-

-

Measurement:

-

Program the instrument with the same temperature program as the TGA experiment (e.g., heat from 30 °C to 400 °C at 10 °C/min) for direct correlation of events.

-

Initiate the run and record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot heat flow versus temperature to generate the DSC thermogram.

-

Identify the endothermic peak corresponding to melting and determine its onset temperature and peak maximum.

-

Identify subsequent endothermic or exothermic peaks associated with decomposition events.

-

Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Conclusion

The thermal decomposition of Cr(acac)₃ is a well-defined yet complex process governed by key experimental variables, most notably the surrounding atmosphere. In an inert atmosphere, it undergoes pyrolysis to yield chromium(III) oxide and a mixture of organic fragments, while an oxidative atmosphere leads to a more complete combustion of the ligands. Advanced analytical techniques like TGA, DSC, and TGA-MS are essential for fully characterizing these pathways. The insights and protocols provided in this guide offer researchers a robust framework for investigating and utilizing the thermal properties of Cr(acac)₃ in the development of advanced materials and catalytic systems.

References

-

Davydenko, L., Mischanchuk, B., Pokrovskiy, V., Babich, I., & Plyuto, Y. (2010). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. Semantic Scholar. [Link]

-

qamaralmahseri. (n.d.). (CR (Acac) 3) .... Scribd. [Link]

-

Weckhuysen, B. M., Verberckmoes, A. A., De Baets, K. L., Van Der Voort, P., & Vansant, E. F. (1999). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. [Link]

-

Babich, I. V., Plyuto, Y. V., & Chuiko, A. A. (1997). Gas-phase deposition and thermal transformations of Cr(acac)3 on the surface of alumina supports. Journal of the Chemical Society, Faraday Transactions. [Link]

-

Macdonald, J. E., & Shannon, J. S. (1966). Thermal Decomposition of Metal Acetylacetonates: Mass Spectrometer Studies. The Journal of Physical Chemistry. [Link]

-

Weckhuysen, B. M., et al. (1999). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials: Formation of Polyethylene Nanofibres within Mesoporous Crystalline Aluminosilicates. ResearchGate. [Link]

-

Davydenko, L., Mischanchuk, B., et al. (2010). TPD-MS and spectroscopic studies of Cr(acac)3 binding at silica and alumina surface. Semantic Scholar. [Link]

-

Hill, J. O., & Murray, J. P. (1985). The thermal decomposition and analyses of metal tris-acetylacetonates: Free radical formation from Al, Cr, Mn, Fe and Co complexes. ResearchGate. [Link]

-

Ali, A., et al. (2014). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone (β -diketone) as a Ligand. IISTE.org. [Link]

-

Dolati, F., et al. (2015). Vibrational spectra of tris(acetylacetonato)chromium(III). ResearchGate. [Link]

-

Davydenko, L., et al. (2011). TPD‐MS and IR Studies of Cr(acac)3 Binding Upon CVD at Silica and Alumina Surfaces. Semantic Scholar. [Link]

-

NIST. (n.d.). Chromic acetylacetonate. NIST WebBook. [Link]

-

Pinchas, S., et al. (1971). The infrared spectra of chromium (III) acetylacetonate and chromium (III) malondialdehyde. Semantic Scholar. [Link]

-

Hronec, M., & Veselý, V. (1983). Thermal decomposition and autoxidation of cobalt acetylacetonates. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Kumar, S., et al. (2020). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. SSRN. [Link]

-

TGA (A) and DSC (B) thermograms of Fe(acac) 3 obtained by heating the Fe. ResearchGate. [Link]

-

Wikipedia. (n.d.). Chromium(III) acetylacetonate. Wikipedia. [Link]

-

Ragauskas, A., et al. (2024). Kraft Lignin-Based Polyurethane with GVL: A Sustainable Coating Alternative for Recycled Linerboard. MDPI. [Link]

-

JEOL Ltd. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes. JEOL Ltd.[Link]

-

Shchurik, V. N., et al. (2022). Breaking through the Thermodynamics “Wilds” of Metal–Organic Chemical Vapor Deposition Precursors: Metal tris-Acetylacetonates. MDPI. [Link]

-

Simon, J. (2007). Thermal decomposition study by DTA-TG-MS of cerium[III] acetylacetonate used as ceria thin film precursor. ResearchGate. [Link]

-

Canton, S. E., et al. (2019). A Fast Transient Absorption Study of Co(AcAc)3. Frontiers in Chemistry. [Link]

-

Davydenko, L., et al. (2010). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. Semantic Scholar. [Link]

-

Mahfouz, R. M., et al. (2009). Kinetic studies for the non-isothermal decomposition of un-irradiated and y-irradiated ruthenium(III) acetylacetonate. An-Najah Staff. [Link]

-

Stoyanov, S., et al. (2019). DETERMINATION OF THE KINETIC PARAMETERS OF THERMAL DEGRADATION OF HIGH DENSITY POLYETHYLENE FILMS CONTAINING IRON (III) ACETYLACETONATE BY THE ISOCONVERSION METHOD. Journal of Chemical Technology and Metallurgy. [Link]

Sources

- 1. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes | JEOL Ltd. [jeol.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Kraft Lignin-Based Polyurethane with GVL: A Sustainable Coating Alternative for Recycled Linerboard [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | A Fast Transient Absorption Study of Co(AcAc)3 [frontiersin.org]

- 13. Gas-phase deposition and thermal transformations of Cr(acac)3 on the surface of alumina supports - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 14. TPD-MS and spectroscopic studies of Cr(acac)3 binding at silica and alumina surface | Semantic Scholar [semanticscholar.org]

- 15. Chromic acetylacetonate [webbook.nist.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide on the Electronic Configuration and d-d Transitions in Tris(acetylacetonato)chromium(III)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the electronic structure and spectroscopic properties of tris(acetylacetonato)chromium(III), commonly abbreviated as Cr(acac)₃. As a stable, paramagnetic coordination complex, Cr(acac)₃ serves as an exemplary model for understanding fundamental principles in coordination chemistry, particularly the interplay between electronic configuration and the absorption of light.[1] Its utility as an NMR relaxation agent and in various catalytic processes underscores the importance of a detailed understanding of its electronic behavior.[1]

Electronic Configuration of the Chromium(III) Ion in Cr(acac)₃

Tris(acetylacetonato)chromium(III) is a coordination compound with the formula Cr(C₅H₇O₂)₃.[1] The central metal ion is chromium in the +3 oxidation state, which is coordinated to three bidentate acetylacetonate (acac) ligands.[2][3] This coordination results in a near-octahedral geometry around the chromium ion, with idealized D₃ symmetry.[1][4]

The chromium(III) ion (Cr³⁺) has a d³ electronic configuration.[5] In an isolated gaseous ion, the five d-orbitals are degenerate. However, in an octahedral ligand field, as experienced in Cr(acac)₃, these orbitals split into two distinct energy levels: a lower-energy t₂g set (comprising the dxy, dyz, and dxz orbitals) and a higher-energy eg set (comprising the dz² and dx²-y² orbitals).[4][6]

According to Hund's rule and the Aufbau principle, the three d-electrons of Cr³⁺ will occupy the lower-energy t₂g orbitals with parallel spins. This results in a ground state electronic configuration of (t₂g)³(eg)⁰.[1][6] This configuration gives rise to a quartet ground state (⁴A₂g), indicating the presence of three unpaired electrons, which explains the paramagnetic nature of the complex.[1][7]

Understanding d-d Transitions in an Octahedral d³ Complex

The color of Cr(acac)₃, a characteristic deep purplish-red, arises from electronic transitions between the d-orbitals, known as d-d transitions.[1] These transitions involve the absorption of photons, which promotes an electron from a lower-energy t₂g orbital to a higher-energy eg orbital.

For a d³ ion in an octahedral field, several spin-allowed electronic transitions from the ⁴A₂g ground state are possible. These transitions are governed by selection rules, which dictate the probability of a transition occurring. The spin selection rule (ΔS = 0) requires that the spin multiplicity of the excited state be the same as the ground state. The Laporte selection rule, which forbids transitions between orbitals of the same parity (g → g or u → u), is relaxed in octahedral complexes that lack a perfect center of symmetry or through vibronic coupling, making these d-d transitions weakly allowed.[8][9]

The energies of these transitions can be visualized using a Tanabe-Sugano diagram, which plots the energy of the electronic states as a function of the ligand field splitting parameter (10Dq) normalized by the Racah parameter B (a measure of interelectronic repulsion).[6][10][11] For a d³ system, the Tanabe-Sugano diagram shows three spin-allowed transitions from the ⁴A₂g ground state to excited quartet states:

-

⁴A₂g → ⁴T₂g

-

⁴A₂g → ⁴T₁g(F)

-

⁴A₂g → ⁴T₁g(P)

Caption: UV-Vis spectroscopy experimental workflow.

Factors Influencing d-d Transitions

The energies of the d-d transitions, and thus the color of the complex, are sensitive to the chemical environment. The nature of the ligands has the most significant impact, as described by the spectrochemical series. Ligands that cause a larger splitting of the d-orbitals (strong-field ligands) will lead to higher energy d-d transitions.

For Cr(acac)₃, the solvent can also play a role. While Cr(acac)₃ is a neutral complex, interactions between the solvent and the acetylacetonate ligands can subtly alter the electronic environment around the chromium ion, leading to shifts in the absorption maxima. [12]

Conclusion

The electronic configuration and resulting d-d transitions of Cr(acac)₃ provide a classic and insightful example of the principles of coordination chemistry. The (t₂g)³ ground state of the d³ Cr³⁺ ion in an octahedral field gives rise to characteristic spin-allowed transitions that are readily observable by UV-Vis spectroscopy. A thorough understanding of these electronic properties is crucial for its application in diverse fields, from catalysis to materials science and as a valuable tool in NMR spectroscopy.

References

-

Chromium(III) acetylacetonate - Wikipedia. Available at: [Link]

-

Cr(acac)3 & Co(acac)3 Synthesis & Characterization - studylib.net. Available at: [Link]

-

(CR (Acac) 3) .... Available at: [Link]

-

Tanabe–Sugano Diagram for d³ - Scribd. Available at: [Link]

-

A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). Available at: [Link]

-

Tanabe-Sugano Diagrams - Chemistry LibreTexts. Available at: [Link]

-

Synthesis CrAcac3 | PDF | Chemical Substances - Scribd. Available at: [Link]

-

Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone (β - IISTE.org. Available at: [Link]

-

(a) Tanabe–Sugano diagram for the d³ valence electron configuration in... - ResearchGate. Available at: [Link]

-

Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes | JEOL Ltd. Available at: [Link]

-

TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. Available at: [Link]

-

Tanabe–Sugano diagram - Wikipedia. Available at: [Link]

-

Cr(acac)3 UV-VIS spectrum d-d band : r/chemhelp - Reddit. Available at: [Link]

-

Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy - CUNY. Available at: [Link]

-

Orgel and Tanabe-Sugano Diagrams for Transition Metal Complexes (d1 – d9 States) | Dalal Institute. Available at: [Link]

-

Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections - PMC - NIH. Available at: [Link]

-

Intensity of d−d Symmetry-Forbidden Electronic Transition in Cr(CO)6 - ACS Publications. Available at: [Link]

-

Change in UV absorbance of 0.001 M Cr(acac) 3 in 0.025 M TEABF 4... - ResearchGate. Available at: [Link]

-

Emission and absorption studies of octahedral chromium (III) complexes - UBC Library Open Collections - The University of British Columbia. Available at: [Link]

-

UV-vis spectra of Cr(III) (spectrum 1) and 3,4DHBA (spectrum 2)... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Spectroscopic methods uv vis transition metal complexes | PDF - Slideshare. Available at: [Link]

-

Electronic Spectra of Coordination Compounds - Chemistry LibreTexts. Available at: [Link]

-

Transitions of Cr(III) in octahedral crystal field and lables used for their corresponding bands. Available at: [Link]

-

[Cr(Acac)₃] | Chemdex - Mark Winter. Available at: [Link]

-

Spectra of Cr(III) complexes. An inorganic chemistry experiment. Available at: [Link]

-

Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. Available at: [Link]

-

UV-Vis spectroscopy. Available at: [Link]

-

UV-Visible Spectroscopy - Metal Ions - Chemistry LibreTexts. Available at: [Link]

-

More Information on the Cr(acac)3 molecule - Ch.imperial. Available at: [Link]

Sources

- 1. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. iiste.org [iiste.org]

- 3. More Information on the Cr(acac)3 molecule [ch.ic.ac.uk]

- 4. Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Cr(Acac)₃] | Chemdex [winter.group.shef.ac.uk]

- 6. scribd.com [scribd.com]

- 7. Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes | JEOL Ltd. [jeol.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Tanabe–Sugano diagram - Wikipedia [en.wikipedia.org]

- 12. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

Infrared spectroscopy analysis of Cr(acac)₃ vibrational modes

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of Tris(acetylacetonato)chromium(III) Vibrational Modes

Executive Summary

Tris(acetylacetonato)chromium(III), or Cr(acac)₃, is a coordinatively saturated and highly stable coordination complex with significant applications in catalysis and materials science. A thorough understanding of its molecular structure and bonding is paramount for its effective application. Infrared (IR) spectroscopy provides a powerful, non-destructive method to probe the vibrational characteristics of the molecule, offering deep insights into the ligand's coordination environment and the nature of the metal-ligand bond. This guide serves as a technical resource for researchers and scientists, detailing the principles, experimental protocol, and in-depth spectral analysis of Cr(acac)₃. We will explore the assignment of key vibrational modes, from ligand-centric vibrations to the critical metal-oxygen stretching frequencies that define the complex's core structure.

The Architecture of Cr(acac)₃: Structure and Symmetry

Cr(acac)₃ is a coordination compound formed from a central chromium(III) ion (Cr³⁺) and three bidentate acetylacetonate (acac⁻) ligands.[1] The acac⁻ ligand coordinates to the chromium ion through its two oxygen atoms, forming a stable six-membered chelate ring. This results in a pseudo-octahedral coordination geometry around the Cr³⁺ center, as depicted in Figure 1.[2] The molecule possesses D₃ point group symmetry, a crucial factor that governs which of its molecular vibrations are infrared active and thus observable in an IR spectrum.

Caption: Pseudo-octahedral geometry of Cr(acac)₃.

Experimental Protocol: Acquiring High-Fidelity IR Spectra via ATR-FTIR

To obtain a reliable vibrational spectrum of solid Cr(acac)₃, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the method of choice. This technique is advantageous due to its minimal sample preparation requirements and excellent sample-to-sample reproducibility.

Causality in Experimental Design:

The choice of an ATR crystal is critical. A diamond crystal is often preferred due to its exceptional durability and chemical inertness, preventing sample contamination or crystal damage.[3] The fundamental principle of ATR relies on creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal. This interaction ensures that the resulting spectrum is representative of the sample's surface chemistry without the complications of sample thickness that affect traditional transmission methods.[3]

Step-by-Step Protocol for ATR-FTIR Analysis:

-

Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which have strong IR absorbances.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is a crucial self-validating step; the background spectrum is subtracted from the sample spectrum to isolate the sample's vibrational signature.

-

Sample Application: Place a small amount (typically a few milligrams) of crystalline Cr(acac)₃ powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.

-

Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 32 or 64 scans at a spectral resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

-

Data Processing: The instrument software automatically performs the Fourier transform and subtracts the background spectrum. A baseline correction may be applied to the final spectrum to correct for any scattering or instrumental artifacts.

Caption: Standard experimental workflow for ATR-FTIR analysis.

Decoding the Spectrum: Assignment of Cr(acac)₃ Vibrational Modes

The infrared spectrum of Cr(acac)₃ is rich with information, characterized by distinct bands corresponding to specific molecular vibrations. The analysis is typically segmented into regions associated with ligand-only vibrations and those involving the metal center.

High-Frequency Region (> 2900 cm⁻¹)

This region is dominated by C-H stretching vibrations from the methyl (CH₃) and methine (CH) groups of the acetylacetonate ligand. While present, these bands are generally less informative for studying the coordination environment compared to the fingerprint region.

The Fingerprint Region: Ligand Coordination and Chelation (1700 - 900 cm⁻¹)

This is the most diagnostic region for metal acetylacetonates. The free acetylacetone ligand exhibits a strong C=O stretching band (ν(C=O)) around 1725 cm⁻¹. Upon chelation to the Cr³⁺ ion, the π-electron density in the ligand becomes delocalized across the O-C-C-C-O framework. This delocalization is a key piece of evidence for coordination.

The consequence of this electron delocalization is that there are no longer pure C=O and C=C bonds. Instead, the vibrational modes are coupled. The two most intense bands in the spectrum of Cr(acac)₃ appear around 1575 cm⁻¹ and 1524 cm⁻¹ .[4] These are assigned to the asymmetric and symmetric stretching vibrations of the delocalized O-C-C framework, respectively, and are heavily coupled with ν(C=O) and ν(C=C) motions.[4][5] The significant shift of these bands to lower frequencies compared to the free ligand is irrefutable proof of chelation.

Other important bands in this region include those at 1378 cm⁻¹ and 1280 cm⁻¹ , which are also attributed to vibrations within the conjugated chelate rings.[4] A band of medium-to-strong intensity observed around 930 cm⁻¹ is assigned to the asymmetric C-CH₃ stretching mode, which is coupled to in-plane ring deformation.[5]

The Low-Frequency Region: Probing the Metal-Oxygen Bond (< 900 cm⁻¹)

This region is of paramount importance as it contains vibrations that directly involve the chromium ion—the Cr-O stretching modes. These bands provide a direct spectroscopic handle on the strength and nature of the metal-ligand bond. Due to the coupling of various modes, several bands are found to have contributions from Cr-O vibrations.[6][7]

Notably, IR bands at approximately 611 cm⁻¹ and 594 cm⁻¹ are attributed to asymmetric Cr-O stretching vibrations.[6][7] The positions and intensities of these bands are highly sensitive to the identity of the central metal ion, a principle that holds across series of different metal acetylacetonate complexes.[8][9] Analysis of this region, often in conjunction with computational methods like Density Functional Theory (DFT), provides profound insight into the metal-ligand bonding interactions.[6][7]

Summary of Key Vibrational Assignments

The table below consolidates the principal vibrational bands observed in the IR spectrum of Cr(acac)₃ and their assignments based on authoritative literature.

| Observed Frequency (cm⁻¹) | Assignment | Reference(s) |

| ~3083 | ν(C-H) of the central methine group | [5] |

| ~1575 | Asymmetric ν(C=O) + ν(C=C) coupled stretching | [4][5] |

| ~1524 | Symmetric ν(C=O) + ν(C=C) coupled stretching | [4][5] |

| ~1378 | CH₃ symmetric deformation | [4] |

| ~1280 | ν(C-C) + δ(C-H) coupled mode | [4] |

| ~930 | Asymmetric ν(C-CH₃) + ring deformation | [5] |

| ~611, ~594 | Asymmetric ν(Cr-O) coupled with other ligand modes | [6][7] |

ν = stretching; δ = bending/deformation

Conclusion: A Validated Approach

Infrared spectroscopy is an indispensable tool for the characterization of Cr(acac)₃ and related coordination complexes. This guide has detailed a self-validating experimental protocol using ATR-FTIR and provided a thorough analysis of the resulting vibrational spectrum. The key spectral features—namely the significant shift of the ν(C=O)/ν(C=C) modes and the appearance of low-frequency ν(Cr-O) bands—serve as definitive evidence of ligand chelation and provide direct insight into the metal-ligand bonding framework. By understanding these vibrational signatures, researchers can confidently verify the synthesis, assess the purity, and probe the structural integrity of Cr(acac)₃, facilitating its application in advanced materials and chemical processes.

References

-

10. (n.d.). Retrieved from vertexaisearch.cloud.google.com.

-

11. (n.d.). studylib.net.

-

5. (n.d.). ResearchGate.

-

. (n.d.).

-

6. (n.d.).

-

1. (n.g.). Scribd.

-

4. (n.d.). DSpace.

-

7. (n.d.). ResearchGate.

-

12. (n.d.). ResearchGate.

-

13. (n.d.).

-

8. (2008). Russian Journal of Coordination Chemistry.

-

14. (1971). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

15. (n.d.).

-

16. (n.d.). SpectraBase.

-

17. (n.d.). ResearchGate.

-

18. (n.d.). ChemicalBook.

-

19. (1977). Indian Academy of Sciences.

-

20. (n.d.). ResearchGate.

-

9. (n.d.).

-

21. (n.d.). Journal of the American Chemical Society.

-

22. (n.d.). JEOL Ltd.

-

23. (n.d.). JEOL.

-

24. (n.d.). DiVA portal.

-

25. (n.d.). ResearchGate.

-

26. (2020). The Journal of Physical Chemistry C - ACS Publications.

-

3. (n.d.). Specac Ltd.

-

27. (2023).

-

2. (n.d.). PMC - NIH.

-

28. (n.d.). ResearchGate.

Sources

- 1. scribd.com [scribd.com]

- 2. Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Metal–Oxygen Stretching Frequencies in the Metal Chelate Compounds of β-Diketones | Semantic Scholar [semanticscholar.org]

- 10. scribd.com [scribd.com]

- 11. studylib.net [studylib.net]

- 12. researchgate.net [researchgate.net]

- 13. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 14. The infrared spectra of chromium (III) acetylacetonate and chromium (III) malondialdehyde | Semantic Scholar [semanticscholar.org]

- 15. [PDF] Relaxation dynamics of Cr(acac)3 probed by ultrafast infrared spectroscopy. | Semantic Scholar [semanticscholar.org]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. Chromium(III) acetylacetonate(21679-31-2) IR Spectrum [chemicalbook.com]

- 19. ias.ac.in [ias.ac.in]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes | JEOL Ltd. [jeol.com]

- 23. jeol.com [jeol.com]

- 24. diva-portal.org [diva-portal.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]